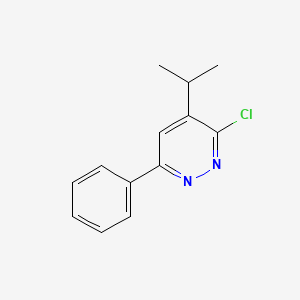

3-Chloro-4-isopropyl-6-phenylpyridazine

Description

3-Chloro-4-isopropyl-6-phenylpyridazine is a pyridazine derivative characterized by a chlorinated aromatic heterocyclic core substituted with an isopropyl group at position 4 and a phenyl ring at position 6. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse biological activities, including anti-inflammatory, anti-microbial, and anti-viral properties .

Properties

Molecular Formula |

C13H13ClN2 |

|---|---|

Molecular Weight |

232.71 g/mol |

IUPAC Name |

3-chloro-6-phenyl-4-propan-2-ylpyridazine |

InChI |

InChI=1S/C13H13ClN2/c1-9(2)11-8-12(15-16-13(11)14)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

IROQUWUCIUZUDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Analogous Compounds :

3-Chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8): Methyl group at position 4 instead of isopropyl. Smaller substituent reduces steric hindrance but decreases lipophilicity (LogP ~2.1) compared to the isopropyl variant .

3-Chloro-6-hydrazinylpyridazine (CAS 17284-97-8): Hydrazine group at position 6 increases polarity (PSA = 63.83 Ų) and hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability .

Physicochemical Properties

*Estimated values based on structural analogs; †Predicted using Veber rules.

Research Findings and Data Gaps

- Synthetic Accessibility : The synthesis of this compound likely parallels methods for 3-chloro-6-hydrazinylpyridazine, involving nucleophilic substitution or Suzuki coupling .

- Unresolved Questions: Limited data exist on its solubility, crystallinity, or in vivo pharmacokinetics. Comparative studies with methyl/isopropyl analogs are needed to quantify steric effects on bioactivity.

Preparation Methods

Cyclization of Hydrazine Derivatives

The foundational approach to synthesizing pyridazine derivatives involves cyclization reactions between hydrazine derivatives and diketones or keto-acids. For 3-Chloro-4-isopropyl-6-phenylpyridazine, this method begins with the condensation of 4-isopropyl-6-phenyl-3(2H)-pyridazinone (2b) with hydrazine hydrate under acidic conditions. The reaction proceeds via intermediate hydrazone formation, followed by cyclization to form the pyridazine ring .

Key Steps :

-

Hydrazone Formation : 4-Isopropyl-6-phenyl-2H-pyridazin-3-one reacts with hydrazine hydrate in ethanol at reflux (80°C, 4 hours).

-

Cyclization : The hydrazone intermediate undergoes intramolecular cyclization in the presence of hydrochloric acid, yielding the pyridazine core.

-

Chlorination : The hydroxyl group at position 3 is replaced by chlorine using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours) .

Optimization :

-

Excess POCl₃ (10 equivalents) ensures complete chlorination.

-

Purification via recrystallization in isopropanol achieves >95% purity .

Phosphorus Oxychloride-Mediated Chlorination

A widely employed method involves direct chlorination of 4-isopropyl-6-phenyl-3(2H)-pyridazinone (2b) using phosphorus oxychloride. This one-step process converts the ketone group at position 3 into a chloride, critical for subsequent functionalization .

Procedure :

-

Reaction Setup : 2b (1 equiv) is suspended in POCl₃ (10 equiv) and heated at 80°C for 4 hours.

-

Workup : The mixture is quenched onto ice, neutralized with NaOH (20%), and extracted with ethyl acetate.

-

Purification : The crude product is recrystallized from ethanol, yielding this compound as white crystals (94% yield) .

Characterization Data :

-

¹H NMR (CDCl₃) : δ 1.36 (d, J = 6.9 Hz, 6H, isopropyl CH₃), 3.35 (septet, 1H, isopropyl CH), 7.45–7.60 (m, 5H, phenyl) .

Alternative Routes via Suzuki-Miyaura Coupling

Recent advances utilize cross-coupling reactions to introduce the phenyl group post-cyclization. This method offers flexibility in modifying substituents on the pyridazine ring.

Steps :

-

Core Synthesis : 3-Chloro-4-isopropylpyridazine is prepared via cyclization of 4-isopropyl-3-hydrazinopyridazine with glyoxylic acid.

-

Phenyl Group Introduction : A Suzuki-Miyaura coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours .

Yield : 78–85%.

Advantages :

-

Enables late-stage diversification of the aryl group.

-

Compatible with electron-rich and electron-deficient boronic acids.

Industrial-Scale Production Considerations

For large-scale synthesis, reaction parameters are optimized for cost, safety, and efficiency:

Chlorination Optimization :

-

Solvent : Toluene replaces POCl₃ as a co-solvent to reduce exothermicity.

-

Temperature Control : Gradual heating (70→80°C) prevents runaway reactions.

-

Catalysis : Addition of catalytic DMF accelerates chlorination, reducing reaction time to 2 hours .

Purification :

-

Distillation : Excess POCl₃ is recovered via vacuum distillation (40°C, 10 mmHg).

-

Crystallization : Ethanol/water (7:3) mixture enhances crystal yield and purity .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Cyclization-Chlorination | 94 | >95 | High | One-pot synthesis, minimal steps |

| Suzuki-Miyaura Coupling | 85 | 90 | Moderate | Modular aryl group introduction |

| Industrial Chlorination | 89 | 98 | High | Cost-effective, solvent recovery |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Purification Difficulties :

Emerging Methodologies

Photocatalytic Chlorination :

-

Utilizes visible light and Rose Bengal as a photocatalyst to generate chlorine radicals from Cl⁻.

Flow Chemistry :

Q & A

Basic Research Questions

Q. What methodologies optimize the synthesis of 3-Chloro-4-isopropyl-6-phenylpyridazine to enhance yield and purity?

- Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates.

- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions.

- Catalysts : Palladium-based catalysts or base reagents (e.g., K₂CO₃) accelerate coupling reactions.

- Purification : Column chromatography or recrystallization enhances purity .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

- Answer : Multimodal approaches are critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromaticity.

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., piperazine-pyridazine interactions) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Thin-layer chromatography (TLC) : Monitors reaction progress and intermediate stability .

Q. How can researchers identify potential biological targets for this compound?

- Answer : Use a combination of:

- In vitro assays : Enzyme inhibition (e.g., kinase or protease) and receptor-binding studies.

- Molecular docking : Computational modeling predicts interactions with targets like G-protein-coupled receptors (GPCRs) or bacterial enzymes .

Advanced Research Questions

Q. What strategies elucidate the reaction mechanisms of halogenation or substitution in this compound derivatives?

- Answer : Mechanistic studies involve:

- Isotopic labeling : Track chlorine migration using ³⁶Cl isotopes.

- Kinetic analysis : Measure rate constants under varying pH and temperatures.

- Computational modeling : Density Functional Theory (DFT) simulations predict transition states for nucleophilic substitution .

Q. How can contradictions in synthetic yield data be resolved when scaling up reactions?

- Answer : Address variability via:

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., reactant ratios, mixing speed).

- In-line analytics : Use ReactIR or HPLC to monitor real-time conversion.

- Side reaction mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. What approaches determine structure-activity relationships (SAR) for modifying pyridazine substituents?

- Answer : SAR studies require:

- Systematic substituent variation : Replace isopropyl or phenyl groups with bioisosteres (e.g., trifluoromethyl).

- Biological profiling : Test analogs against disease-specific cell lines (e.g., cancer or microbial).

- Pharmacophore mapping : Identify critical functional groups (e.g., chloro for electrophilic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.